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molecular formula C₅H₉N₂O₄P B1144549 Dimethyl (1-Diazo-2-oxopropyl)phosphonate CAS No. 90965-06-3

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Cat. No. B1144549
M. Wt: 192.11
InChI Key:
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Patent
US09187415B2

Procedure details

A suspension of dimethyl(2-oxopropyl)phosphonate (2.1 g, 12.9 mmol) and potassium carbonate (2.2 g, 15.9 mmol) in dry MeCN (40 mL) was treated with slow addition of a solution of 4-dodecylbenzenesulfonyl azide (5.7 g, 16.2 mmol) in dry MeCN (90 mL) for over 30 min. After being stirred for 2.5 h under N2 atmosphere at room temperature, the mixture was treated with saturated NH4Cl (100 mL), poured into a separatory funnel and extracted with EtOAc (3×100 mL), dried over Na2SO4, filtered, solvent evaporated and the residue chromatographed in a cartridge of silicagel (40 g) eluted with 15% to 100% EtOAc in hexane (UV detection at 254 nm), to afford reagent 29 as a light yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH2:7][C:8](=[O:10])[CH3:9])(=[O:6])[O:4][CH3:5].C(=O)([O-])[O-].[K+].[K+].C(C1C=CC(S([N:38]=[N+:39]=[N-])(=O)=O)=CC=1)CCCCCCCCCCC.[NH4+].[Cl-]>CC#N>[CH3:1][O:2][P:3]([C:7](=[N+:38]=[N-:39])[C:8](=[O:10])[CH3:9])(=[O:6])[O:4][CH3:5] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
COP(OC)(=O)CC(C)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Name
Quantity
90 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 2.5 h under N2 atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed in a cartridge of silicagel (40 g)
WASH
Type
WASH
Details
eluted with 15% to 100% EtOAc in hexane (UV detection at 254 nm)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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